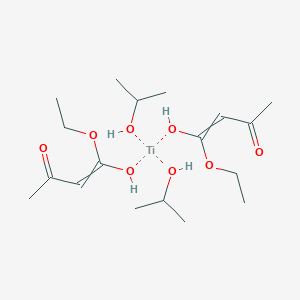
2-(2,2-Dibromoethenyl)-3-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dibromoethenyl)-3-methylaniline is an organic compound characterized by the presence of a dibromoethenyl group attached to a methylaniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dibromoethenyl)-3-methylaniline typically involves the reaction of 3-methylaniline with a dibromoethene derivative. One common method involves the use of carbon tetrabromide and triisopropyl phosphite in dichloromethane as solvents. The reaction is carried out under controlled temperatures, usually between 2-4°C, to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are meticulously controlled to maintain the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dibromoethenyl)-3-methylaniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(2,2-Dibromoethenyl)-3-methylaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,2-Dibromoethenyl)-3-methylaniline involves its interaction with specific molecular targets and pathways. The dibromoethenyl group can interact with nucleophilic sites in biomolecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions and induce biological effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Dibromoethenyl)furan: Similar in structure but contains a furan ring instead of an aniline group.
Deltamethrin: A pyrethroid insecticide with a similar dibromoethenyl group but different overall structure and applications.
Uniqueness
2-(2,2-Dibromoethenyl)-3-methylaniline is unique due to its specific combination of a dibromoethenyl group with a methylaniline structure
Properties
Molecular Formula |
C9H9Br2N |
|---|---|
Molecular Weight |
290.98 g/mol |
IUPAC Name |
2-(2,2-dibromoethenyl)-3-methylaniline |
InChI |
InChI=1S/C9H9Br2N/c1-6-3-2-4-8(12)7(6)5-9(10)11/h2-5H,12H2,1H3 |
InChI Key |
DYZVEHTXOGQYOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N)C=C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


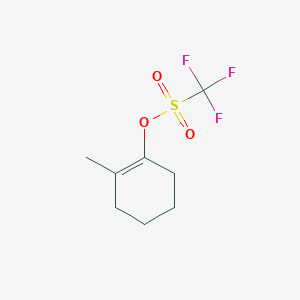
![N-(4-(6-(4-Methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)-2-nitrophenyl)acetamide](/img/structure/B14125702.png)
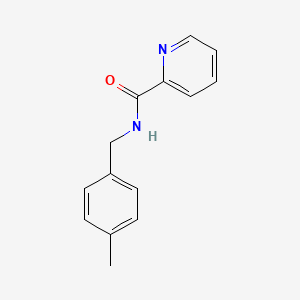

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14125717.png)
![1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea](/img/structure/B14125728.png)
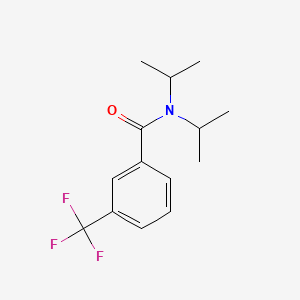
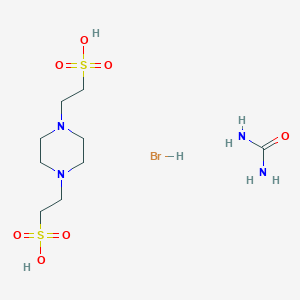
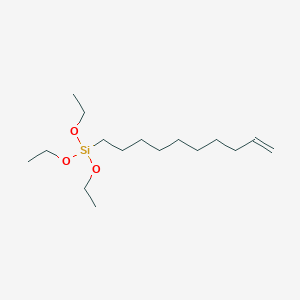
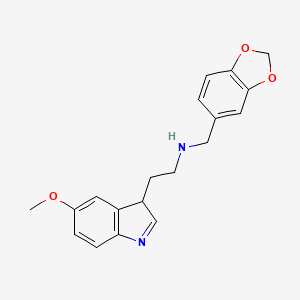

![N-benzyl-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide](/img/structure/B14125777.png)

